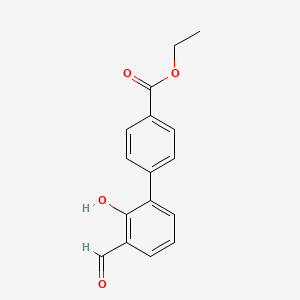
2-Formyl-6-(4-methylsulfonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-6-(4-methylsulfonylphenyl)phenol, 95% (2F6MSP) is a chemical compound that has a wide range of applications in scientific research. It has been studied extensively in the fields of organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
2-Formyl-6-(4-methylsulfonylphenyl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been studied as a potential inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. Additionally, it has been studied as a potential inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid metabolism.
Mechanism of Action
2-Formyl-6-(4-methylsulfonylphenyl)phenol, 95% has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their metabolic functions, resulting in reduced drug metabolism. It has also been shown to inhibit the activity of acetylcholinesterase by binding to its active site and preventing the enzyme from breaking down acetylcholine. Additionally, it has been shown to inhibit the activity of acetyl-CoA carboxylase by binding to its active site and preventing the enzyme from catalyzing fatty acid metabolism.
Biochemical and Physiological Effects
2-Formyl-6-(4-methylsulfonylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to reduce the levels of certain enzymes involved in drug metabolism, resulting in increased drug efficacy. Additionally, it has been shown to reduce the levels of certain enzymes involved in fatty acid metabolism, resulting in increased fat burning. It has also been shown to increase the levels of certain neurotransmitters, such as acetylcholine, which may have beneficial effects on cognitive function.
Advantages and Limitations for Lab Experiments
2-Formyl-6-(4-methylsulfonylphenyl)phenol, 95% is a useful compound for lab experiments due to its high purity and stability. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, it is relatively expensive and may be difficult to obtain in large quantities. Additionally, it is a highly potent compound and should be handled with care.
Future Directions
The potential future directions for research on 2-Formyl-6-(4-methylsulfonylphenyl)phenol, 95% include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further studies could be conducted to investigate potential synergistic effects when combined with other compounds. Additionally, further studies could be conducted to investigate the potential for 2-Formyl-6-(4-methylsulfonylphenyl)phenol, 95% to be used as a drug delivery system or as an adjunct to existing therapies. Finally, further studies could be conducted to investigate the potential for 2-Formyl-6-(4-methylsulfonylphenyl)phenol, 95% to be used in the development of novel therapeutic agents.
Synthesis Methods
2-Formyl-6-(4-methylsulfonylphenyl)phenol, 95% is synthesized from 4-methylsulfonylphenol, which is reacted with formic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for several hours. The product is then purified by recrystallization from ethanol, yielding 2-Formyl-6-(4-methylsulfonylphenyl)phenol, 95% in a 95% purity.
properties
IUPAC Name |
2-hydroxy-3-(4-methylsulfonylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)12-7-5-10(6-8-12)13-4-2-3-11(9-15)14(13)16/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHRDKKNBNLGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685323 |
Source


|
| Record name | 2-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(4-methylsulfonylphenyl)phenol | |
CAS RN |
1258637-00-1 |
Source


|
| Record name | 2-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














